Cas no 14910-06-6 (5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL)

5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound featuring a pyridyl-substituted triazole core with a thiol functional group. This structure imparts versatile coordination properties, making it valuable in metal-organic frameworks (MOFs) and coordination chemistry applications. The presence of both nitrogen and sulfur donor sites enhances its binding affinity for transition metals, facilitating the synthesis of stable complexes. Its rigid aromatic backbone contributes to structural predictability in supramolecular assemblies. The compound is also of interest in medicinal chemistry due to its potential bioactivity, particularly as a scaffold for enzyme inhibition studies. High purity grades ensure reproducibility in research and industrial applications.
5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL structure
14910-06-6 structure
Product name:5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL
CAS No:14910-06-6
MF:C7H6N4S
MW:178.214338779449
MDL:MFCD00468122
CID:120698
PubChem ID:24867480

5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL Chemical and Physical Properties

Names and Identifiers

    • 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL
    • 5-(PYRIDIN-4-YL)-1H-1,2,4-TRIAZOLE-3-THIOL
    • 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL 98%
    • SCHEMBL912607
    • MFCD01038798
    • EN300-09645
    • 14910-06-6
    • CS-0307879
    • FS-1822
    • 5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
    • 5-pyridin-4-yl-1H-[1,2,4]triazole-3-thiol
    • SR-01000492882
    • 5-Pyridin-4-yl-4H-[1,2,4]triazole-3-thiol, AldrichCPR
    • 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(4-pyridinyl)-
    • 1H-1,4-Triazole-3-thiol, 5-(4-pyridyl)-
    • 5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • Z56989603
    • 5-pyridin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione
    • FT-0684245
    • 1477-24-3
    • MFCD00468122
    • 5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol
    • DTXSID60163781
    • AKOS002162701
    • NSC-151062
    • 3H-1,4-Triazole-3-thione, 1,2-dihydro-5-(4-pyridinyl)-
    • 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-
    • 5-Pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
    • NSC11558
    • 5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thiol
    • Triazole-3-thione der.
    • AKOS000267508
    • CHEMBL2064051
    • 5-(pyridine-4-yl)-2h-1,2,4-triazole-3-thione
    • 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
    • J-008402
    • J-008552
    • SR-01000492882-1
    • 5-(4-pyridyl)-1,2-dihydro-1,2,4-triazole-3-thione
    • AE-562/12222891
    • NSC151062
    • NSC 151062
    • 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol, 98%
    • AKOS023363090
    • AKOS023363092
    • Pyridine, 4-(3-mercapto-1H-1,2,4-triazol-5-yl)-
    • 3-(4-pyridyl)-4,5-dihydro-1h-1,2,4-triazole-5-thione
    • F1553-0111
    • 3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione
    • PBTAXYKMCKLQSM-UHFFFAOYSA-N
    • 5-Pyridin-4-yl-1,2-dihydro-3H-1,2,4-triazole-3-thione
    • 3H-1,2,4-triazole-3-thione, 2,4-dihydro-5-(4-pyridinyl)-
    • STK727262
    • G84668
    • 5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • 5-(PYRIDIN-4-YL)-1,2-DIHYDRO-1,2,4-TRIAZOLE-3-THIONE
    • ALBB-014393
    • STK877363
    • G82816
    • BBL011792
    • AF-615/30368018
    • MDL: MFCD00468122
    • Inchi: InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12)
    • InChI Key: PBTAXYKMCKLQSM-UHFFFAOYSA-N
    • SMILES: N1C=CC(C2NN=C(S)N=2)=CC=1

Computed Properties

  • Exact Mass: 178.03100
  • Monoisotopic Mass: 178.03131738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 7
  • Topological Polar Surface Area: 81.4Ų
  • Surface Charge: 0
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 308-313 °C (lit.)
  • Solubility: pyridine: soluble10%, clear
  • PSA: 93.26000
  • LogP: 1.15540
  • Solubility: Not available

5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM413246-5g
5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL
14910-06-6 95%+
5g
$96 2023-02-02
Cooke Chemical
S825678-1g
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
14910-06-6 98%
1g
RMB 299.00 2025-02-20
Aaron
AR007Z1Y-1g
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
14910-06-6 98%
1g
$57.00 2025-01-23
1PlusChem
1P007YTM-1g
5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL
14910-06-6 98%
1g
$52.00 2025-02-22
A2B Chem LLC
AD70922-5g
5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL
14910-06-6 ≥ 98% (HPLC)
5g
$107.00 2024-04-20
1PlusChem
1P007YTM-250mg
5-(Pyridin-4-yl)-1H-1,2,4-triazole-3-thiol
14910-06-6 ≥98%
250mg
$30.00 2025-03-29
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
438901-1G
5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL
14910-06-6
1g
¥439.45 2023-12-06
A2B Chem LLC
AD70922-25g
5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL
14910-06-6 ≥ 98% (HPLC)
25g
$395.00 2024-04-20
A2B Chem LLC
AD70922-1g
5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL
14910-06-6 98%
1g
$35.00 2024-04-20
Aaron
AR007Z1Y-25g
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
14910-06-6 98%
25g
$823.00 2025-01-23

Additional information on 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL

Introduction to 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL (CAS No. 14910-06-6)

5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service registry number 14910-06-6, belongs to the triazole class of molecules, which are well-known for their broad spectrum of applications in medicinal chemistry. The presence of both pyridine and thiol functional groups in its structure imparts distinct reactivity and interaction capabilities, making it a valuable scaffold for further derivatization and exploration.

The molecular structure of 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL consists of a triazole ring fused with a pyridine moiety at the 4-position and a thiol group at the 3-position. This arrangement creates multiple sites for chemical modification, enabling the synthesis of a diverse array of derivatives with tailored properties. The pyridine ring, known for its ability to form hydrogen bonds and coordinate with metal ions, enhances the compound's solubility and bioavailability. Meanwhile, the thiol group serves as a versatile handle for further functionalization, including disulfide bond formation and participation in redox reactions.

In recent years, there has been growing interest in exploring the pharmacological potential of 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL and its derivatives. Research has highlighted its potential role in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The triazole core is particularly recognized for its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, the pyridine-thiol scaffold has shown promise in modulating kinase activities, which are critical targets in oncology research.

One of the most compelling aspects of 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL is its ability to engage with multiple biological targets simultaneously. The combination of the pyridine and thiol groups allows for simultaneous interaction with protein surfaces through hydrogen bonding and electrostatic interactions. This dual functionality has been exploited in the design of inhibitors targeting both small-molecule binding pockets and protein-protein interfaces. Such multifaceted interactions are increasingly recognized as key to developing drugs with enhanced efficacy and reduced side effects.

Recent studies have demonstrated the compound's efficacy in preclinical models of inflammation and cancer. For instance, derivatives of 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL have shown significant inhibition of inflammatory cytokine production in cell-based assays. The thiol group plays a crucial role in these interactions by modulating redox-sensitive signaling pathways that regulate inflammation. Furthermore, structural modifications have led to compounds with improved selectivity against specific isoforms of enzymes involved in cancer progression.

The synthesis of 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL involves multi-step organic reactions that highlight the compound's synthetic accessibility while allowing for extensive structural diversification. The process typically begins with the condensation of guanidine derivatives with amidines or hydrazines to form the triazole core. Subsequent functionalization at the 3-position with a thiol group is achieved through nucleophilic substitution reactions or metal-catalyzed cross-coupling processes. The introduction of the pyridine moiety at the 4-position can be accomplished via palladium-catalyzed coupling reactions or direct functionalization strategies.

The versatility of 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL as a scaffold has led to its incorporation into various drug discovery programs aimed at addressing unmet medical needs. Researchers are exploring its potential as a lead compound for novel therapeutics by modifying its core structure while retaining key pharmacophoric features. Advances in computational chemistry and high-throughput screening have accelerated the process of identifying promising derivatives for further optimization.

The pharmacokinetic properties of 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL are also under investigation to ensure its suitability for clinical translation. Studies have focused on optimizing solubility, metabolic stability, and distribution profiles through structural modifications. The pyridine ring contributes to improved oral bioavailability by enhancing passive diffusion across biological membranes. Meanwhile,the thiol group can be leveraged to enhance binding affinity through covalent interactions or targeted delivery systems.

In conclusion,5-(4-PYRIDYL)-1H-

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